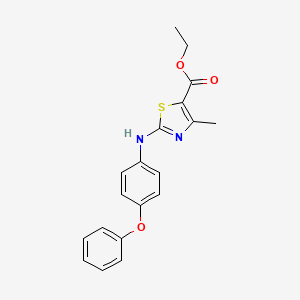![molecular formula C17H22N2O4 B6348718 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-35-8](/img/structure/B6348718.png)
8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
MDB-ODS-3-COOH has a wide range of scientific research applications. One of the most significant applications is in the field of drug discovery. The compound has been used in the synthesis of a variety of novel drugs, such as anticonvulsants, antibiotics, and anti-cancer agents. In addition, MDB-ODS-3-COOH has been used in the development of novel analytical methods for the detection of drugs and other compounds in biological samples. Additionally, the compound has been used in the synthesis of a variety of compounds with potential applications in the fields of nanotechnology and materials science.
作用機序
MDB-ODS-3-COOH is an aromatic compound with a spirocyclic ring system. The compound has been found to interact with a variety of biological targets, including enzymes, receptors, and transporters. The compound has been found to bind to a variety of proteins, including cytochrome P450 enzymes, and to inhibit their activity. Additionally, the compound has been found to bind to a variety of receptors, including the serotonin 5-HT2A receptor, and to modulate their activity.
Biochemical and Physiological Effects
MDB-ODS-3-COOH has been found to have a variety of biochemical and physiological effects. The compound has been found to modulate the activity of a variety of enzymes, including cytochrome P450 enzymes and phosphodiesterases. Additionally, the compound has been found to modulate the activity of a variety of receptors, including the serotonin 5-HT2A receptor, and to modulate the activity of a variety of transporters, including the serotonin transporter. Furthermore, the compound has been found to modulate the activity of a variety of ion channels, including the sodium and potassium channels.
実験室実験の利点と制限
MDB-ODS-3-COOH has a number of advantages and limitations for lab experiments. One of the major advantages of the compound is its high solubility in a variety of solvents, including water, ethanol, and methanol. Additionally, the compound is relatively stable and is not easily degraded by light or heat. However, the compound is relatively expensive and its availability is limited. Additionally, the compound has a low melting point, which can make it difficult to handle in the laboratory.
将来の方向性
MDB-ODS-3-COOH has a number of potential future applications. One potential application is in the development of novel drugs. The compound has been found to interact with a variety of biological targets, including enzymes, receptors, and transporters, and could potentially be used to develop novel drugs with specific targets. Additionally, the compound could potentially be used in the development of novel analytical methods for the detection of drugs and other compounds in biological samples. Furthermore, the compound could potentially be used in the synthesis of a variety of compounds with potential applications in the fields of nanotechnology and materials science.
合成法
MDB-ODS-3-COOH can be synthesized using a variety of methods. One method is the synthesis of the compound from commercially available 2-methylbenzoyl chloride and 8-methyl-4-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (MDB-ODS-3-COOH). This method involves the reaction of the two compounds in a two-step process, first forming the desired product and then purifying the product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is isolated by recrystallization.
特性
IUPAC Name |
8-methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-5-3-4-6-13(12)15(20)19-14(16(21)22)11-23-17(19)7-9-18(2)10-8-17/h3-6,14H,7-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBMORQSPCTZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(COC23CCN(CC3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348643.png)
![8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348651.png)
![4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348652.png)
![4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348655.png)
![4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348660.png)
![4-(2,4-Dichlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348665.png)
![8-Methyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348667.png)
![8-Methyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348675.png)
![4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348687.png)
![8-Methyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348702.png)
![4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348709.png)
![8-Methyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348711.png)
![4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348719.png)
